N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide
Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is a useful research compound. Its molecular formula is C29H25N5O2 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 475.20082506 g/mol and the complexity rating of the compound is 852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylamide is a synthetic compound belonging to the pyrazole class of compounds, which have gained attention for their diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 0.01 | Apoptosis induction |
NCI-H460 | 0.03 | Inhibition of Aurora-A kinase |
A549 | 0.39 | Autophagy induction |
These results indicate that the compound may induce apoptosis and inhibit key signaling pathways involved in tumor growth and proliferation .
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Kinases : The compound has been reported to inhibit Aurora-A kinase, a critical regulator of cell cycle progression. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Induction of Autophagy : In certain cell lines such as A549, the compound triggers autophagy without causing apoptosis initially. This dual mechanism may provide a therapeutic advantage by targeting cancer cells through multiple pathways .
- Cytotoxicity : The cytotoxic effects observed in various cell lines suggest that the compound can disrupt cellular functions leading to cancer cell death .
Study 1: In Vitro Evaluation
In a study evaluating the cytotoxic effects of various pyrazole derivatives, N-(1,5-dimethyl-3-oxo...) was found to exhibit significant cytotoxicity against MCF7 and NCI-H460 cell lines with IC50 values less than 0.05 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .
Study 2: Mechanistic Insights
Another investigation into the mechanistic pathways revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This condition is often associated with the induction of apoptosis and could be a contributing factor to its anticancer activity .
Properties
IUPAC Name |
(E)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O2/c1-21-27(29(36)34(32(21)2)25-16-10-5-11-17-25)30-26(35)19-18-23-20-33(24-14-8-4-9-15-24)31-28(23)22-12-6-3-7-13-22/h3-20H,1-2H3,(H,30,35)/b19-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHBLMPRYKUCQB-VHEBQXMUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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